2-Amino-4-nitrobenzenethiol
Overview
Description
2-Amino-4-nitrobenzenethiol is an organic compound with the molecular formula C6H6N2O2S It is characterized by the presence of an amino group (-NH2) at the second position, a nitro group (-NO2) at the fourth position, and a thiol group (-SH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-nitrobenzenethiol typically involves the nitration of 2-Aminobenzenethiol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent production quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenated compounds or acylating agents under mild to moderate conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: 2,4-Diaminobenzenethiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-4-nitrobenzenethiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-nitrobenzenethiol involves its reactive functional groups. The thiol group (-SH) can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The nitro group (-NO2) can undergo reduction to form amino derivatives, which may interact with biological targets. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Amino-5-nitrobenzenethiol: Similar structure but with the nitro group at the fifth position.
2-Amino-4-chlorobenzenethiol: Contains a chlorine atom instead of a nitro group at the fourth position.
2-Amino-4-methylbenzenethiol: Contains a methyl group instead of a nitro group at the fourth position.
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules .
Properties
IUPAC Name |
2-amino-4-nitrobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFLKTXBLXAMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422820 | |
Record name | 2-amino-4-nitrobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-29-5 | |
Record name | 2-amino-4-nitrobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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